![molecular formula C21H18N2O2S2 B2682846 3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877619-05-1](/img/structure/B2682846.png)

3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

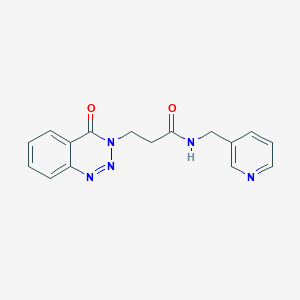

While the exact synthesis process for this specific compound is not available, a similar series of compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibitors and Antioxidants

- Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the compound of interest, have been explored for their potential as selective aldose reductase inhibitors, exhibiting activity levels in the micromolar/submicromolar range. These compounds have also shown significant antioxidant properties, with the best activity displayed by catechol derivatives. The activity of these compounds underscores the relevance of the pyrimidine structure in pharmacological applications, especially in managing diabetic complications and oxidative stress-related diseases (La Motta et al., 2007).

Antimicrobial Coatings

- Heterocyclic compounds containing pyrimidine derivatives have been incorporated into polyurethane varnish formulas and printing ink paste for their antimicrobial properties. These compounds, when physically incorporated into surface coatings, exhibit a very good antimicrobial effect, suggesting potential applications in developing hygienic materials and coatings with enhanced resistance to microbial growth (El‐Wahab et al., 2015).

Dual Inhibitors for Cancer Therapy

- Dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, based on the thieno[2,3-d]pyrimidine scaffold, have been developed as potential antitumor agents. These compounds demonstrate potent inhibitory activities, indicating the significance of this structural motif in designing new anticancer drugs (Gangjee et al., 2008).

Novel Synthesis Methods

- Research has also focused on the synthesis of related compounds, showcasing novel methods for creating thieno[2,3-d]pyrimidin-4-ones, which are important intermediates in pharmaceutical chemistry. These methods provide efficient routes to a variety of substituted pyrimidines, which are valuable for further exploration in drug development (Ding et al., 2003).

Potential Antimicrobial Agents

- Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. Preliminary testing has revealed significant antibacterial and antifungal activities, indicating the utility of this scaffold in developing new antimicrobials (Soliman et al., 2009).

Eigenschaften

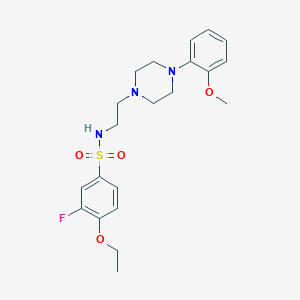

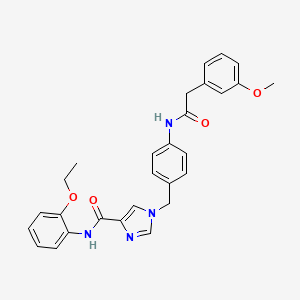

IUPAC Name |

3-benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c24-18(16-9-5-2-6-10-16)14-27-21-22-17-11-12-26-19(17)20(25)23(21)13-15-7-3-1-4-8-15/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXWUMUUGTYHDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2682763.png)

![3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2682767.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2682769.png)

![3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2682771.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-4-methyl-5-(2-{[2-(3-methyladamantan-1-yl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium bromide](/img/structure/B2682772.png)

![N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2682773.png)